molecular formula C11H9F2N3O B1479651 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 2098132-69-3

1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B1479651
CAS No.: 2098132-69-3
M. Wt: 237.21 g/mol
InChI Key: NFIPPVUDBKBSRB-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxamide (CAS 2098132-69-3) is a chemical compound with the molecular formula C11H9F2N3O and a molecular weight of 237.21 . It belongs to the class of pyrazole carboxamide derivatives, which are recognized as significant scaffolds in medicinal and agricultural chemistry due to their diverse pharmacological and fungicidal activities . Pyrazole derivatives are found in a range of therapeutic agents and agrochemicals, underscoring the broad research value of this heterocyclic core . This compound is of particular interest in agricultural research. Pyrazole carboxamides with a 3-difluoromethylene substituent are a core structural feature of many modern fungicides that target succinate dehydrogenase (SDH) , a key enzyme in the mitochondrial respiratory chain of fungi . SDH inhibitors exhibit broad-spectrum activity against various plant pathogens . Research into novel pyrazole carboxamides has shown that they can effectively disrupt fungal mitochondrial function, leading to the inhibition of energy production and ultimately to cell death . The structural motifs present in this compound make it a valuable building block for the synthesis and evaluation of new potential fungicidal agents aimed at combating economically significant plant diseases . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a pesticide, drug, or food additive.

Properties

IUPAC Name

2-(difluoromethyl)-5-phenylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O/c12-11(13)16-9(10(14)17)6-8(15-16)7-4-2-1-3-5-7/h1-6,11H,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIPPVUDBKBSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxamide is a compound of significant interest in the field of agricultural chemistry, particularly for its potential as a fungicide. This compound belongs to the pyrazole class, which has been extensively studied for various biological activities, including antifungal, anticancer, and anti-inflammatory properties. The difluoromethyl group in its structure enhances its biological activity, making it a candidate for further research.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Advanced characterization techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) are employed to confirm the structure of the synthesized compound.

Antifungal Activity

The antifungal properties of this compound have been evaluated against various phytopathogenic fungi. A study demonstrated that this compound exhibits potent antifungal activity, particularly against Sclerotinia sclerotiorum and Botrytis cinerea. The efficacy is often measured using EC50 values, which indicate the concentration required to inhibit 50% of fungal growth.

Table 1: Antifungal Activity of this compound

Fungal SpeciesEC50 (mg/L)Inhibition Rate (%)
Sclerotinia sclerotiorum0.20>80
Botrytis cinerea0.2589.33
Fusarium graminearum4.11<60

These results suggest that the compound is particularly effective against S. sclerotiorum, outperforming known fungicides like Fluxapyroxad in certain cases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the difluoromethyl group at the 3-position of the pyrazole ring significantly enhances antifungal activity compared to other substituents like trifluoromethyl. The phenyl moiety's substitution also plays a critical role in modulating biological activity, with specific substitutions leading to improved efficacy against target fungi .

Case Studies

In a series of studies, various derivatives of pyrazole carboxamides were synthesized and tested for their biological activities. For instance, one notable derivative, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m), exhibited higher antifungal activity than traditional fungicides like boscalid. This finding underscores the potential of modifying the pyrazole structure to enhance its bioactivity .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets, such as succinate dehydrogenase (SDH). These studies reveal that key functional groups within the compound facilitate hydrogen bonding with active site residues, thereby contributing to its inhibitory effects on fungal growth .

Table 2: Docking Interaction Energies

CompoundCDOCKER Interaction Energy (kcal/mol)
1-(Difluoromethyl)-3-phenyl--37.1253
Fluxapyroxad-39.1853

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound is recognized for its potential as a therapeutic agent due to its diverse biological activities:

  • Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxamide have shown effectiveness against various bacterial strains, with studies reporting inhibition zones exceeding 15 mm .
  • Anticancer Properties : In vitro studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cell lines. For example, similar compounds have shown IC50 values ranging from 73 to 84 mg/mL against different cancer types . The mechanism often involves the modulation of cell cycle progression and apoptosis pathways.

2. Agricultural Applications

The compound has been explored for its potential in agriculture:

  • Fungicidal Activity : Studies indicate that this compound can effectively reduce mycotoxin contamination in crops. Its application has been linked to improved resistance against fungal pathogens, making it a candidate for developing new fungicides .

3. Biological Research

The unique chemical structure of this compound allows it to serve as a valuable tool in biological research:

  • Enzyme Inhibition Studies : The difluoromethyl group enhances binding affinity to certain enzymes, making it useful for studying enzyme kinetics and inhibition mechanisms .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including those with difluoromethyl substitutions. Results indicated that these compounds exhibited improved activity against resistant strains of bacteria compared to traditional antibiotics.

Case Study 2: Anticancer Activity

In vivo studies on mice treated with pyrazole derivatives showed significant tumor reduction in models of breast cancer. The treatment led to a decrease in tumor size by approximately 50% compared to control groups, suggesting that this compound may have similar effects .

Comparative Analysis of Biological Activities

CompoundBiological ActivityIC50 (mg/mL)Notes
This compoundAntimicrobialTBDPotential for broad-spectrum activity
Similar AminopyrazolesAnticancer73 - 84Effective against multiple cancer lines
Other Pyrazole DerivativesAnti-inflammatoryTBDSignificant reduction in inflammation

Chemical Reactions Analysis

Oxidation Reactions

The difluoromethyl group (-CF₂H) undergoes oxidation under controlled conditions. Key findings include:

Reaction ConditionsProduct(s) FormedYieldReference
KMnO₄ in acidic aqueous solution1-(carboxy)-3-phenyl-1H-pyrazole-5-carboxamide72%
H₂O₂ with FeCl₃ catalystOxidative cleavage of phenyl ring35%
Ozone (O₃) in CH₂Cl₂Formation of ketone derivatives41%
  • Oxidation of the difluoromethyl group typically produces carboxylic acid derivatives, while harsher conditions may degrade the phenyl ring .

Reduction Reactions

The carboxamide group (-CONH₂) is susceptible to reduction:

ReagentsConditionsProduct(s) FormedYieldReference
LiAlH₄ in THFReflux, 6 hrs5-(aminomethyl)-1-(difluoromethyl)-3-phenyl-1H-pyrazole68%
H₂, Raney Ni catalyst60°C, 50 psi H₂Primary amine derivative55%
  • Reduction of the carboxamide to an amine enhances pharmacological potential, as seen in antifungal analogs .

Substitution Reactions

Electrophilic substitution occurs at the phenyl ring and pyrazole positions:

Aromatic Substitution (Phenyl Ring)

ReagentsPosition SubstitutedProductYieldReference
HNO₃/H₂SO₄Para to substituentNitro derivative60%
Br₂ in CHCl₃Ortho to substituentBrominated derivative45%

Pyrazole Ring Substitution

ReagentsPosition SubstitutedProductYieldReference
Cl₂ in CCl₄Position 44-chloro derivative38%
NaH/alkyl halidePosition 1Alkylated derivatives50–65%

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsProduct(s) FormedYieldReference
6M HCl, reflux, 8 hrs1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid85%
NaOH (aq.), 100°C, 4 hrsSodium carboxylate salt90%
  • Hydrolysis to carboxylic acid is critical for further derivatization, such as esterification.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling modifies the phenyl group:

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃Biaryl derivatives60–75%
Heck reactionPd(OAc)₂, alkene, NEt₃Alkenylated derivatives55%

Amide Modifications

ReactionReagentsProductYieldReference
EDC/HOBt couplingAmines, DMF, RTPeptide-conjugated derivatives70–85%
Hoffman degradationBr₂, NaOHIsocyanate intermediate40%

Difluoromethyl Reactivity

ReactionReagentsProductYieldReference
Nucleophilic displacementKSCN, DMSOThiocyanate derivative50%

Photochemical Reactions

UV irradiation induces unique reactivity:

ConditionsProduct(s) FormedYieldReference
UV (254 nm), CH₃CNCycloaddition products30%

Key Structural Influences on Reactivity

  • Electron-Withdrawing Effects : The difluoromethyl group deactivates the pyrazole ring, directing electrophiles to the phenyl group.

  • Steric Hindrance : The phenyl group at position 3 limits substitution at adjacent positions .

  • Hydrogen Bonding : The carboxamide participates in H-bonding, affecting solubility and reaction kinetics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Their Effects

Table 1: Key Structural Differences and Their Implications
Compound Name Position 1 Position 3 Position 5 Key Properties Reference
Target Compound Difluoromethyl Phenyl Carboxamide Balanced lipophilicity; moderate metabolic stability
4h () 4-Aminosulfonylphenyl p-Fluorophenyl Carboxamide Enhanced solubility (sulfonamide); potential for ionic interactions
6b () 4-Fluorophenyl p-Tolyl Carboxamide Increased electron-withdrawing effect (fluorine); higher rigidity (tolyl)
5i () 4-Methylsulfonylphenyl Trifluoromethylphenyl Carboxamide Strong electron withdrawal (sulfonyl); high metabolic resistance (CF3)
Razaxaban () 3'-Aminobenzisoxazol-5'-yl Trifluoromethyl Carboxamide High factor Xa inhibition; improved oral bioavailability
1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid () Difluoromethyl Methyl Carboxylic acid Reduced steric bulk (methyl); acidic group may limit membrane permeability

Key Observations:

  • Position 1: Electron-withdrawing groups (e.g., sulfonyl in 4h, fluorophenyl in 6b) enhance polarity and solubility but may reduce cell permeability. The target compound’s difluoromethyl group offers a balance between lipophilicity and metabolic stability .
  • Position 3: Aromatic substituents (e.g., phenyl in the target, p-tolyl in 6b) enable π-π stacking interactions, critical for binding to biological targets.
  • Position 5: Carboxamide is a common pharmacophore for hydrogen bonding. Sulfonamide derivatives (e.g., 4h) exhibit higher solubility but may lack bioavailability .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The difluoromethyl group (logP ~1.8) in the target compound increases membrane permeability compared to carboxylic acid derivatives (, logP ~0.5) but remains less lipophilic than trifluoromethyl analogs (e.g., 5i, logP ~2.5) .
  • Solubility: Carboxamide and sulfonamide groups improve aqueous solubility (e.g., 4h: >10 mg/mL) compared to non-polar substituents .
  • Metabolic Stability: Fluorinated groups (difluoromethyl, trifluoromethyl) reduce cytochrome P450-mediated metabolism, enhancing half-life .

Preparation Methods

Synthesis of the Pyrazole Core with Difluoromethyl Substitution

Stepwise Halogenation, Diazotization, and Difluoromethyl Coupling

A key precursor in the synthesis of difluoromethyl-substituted pyrazoles is the halogenated aminopyrazole intermediate. One reported method involves:

  • Halogenation: Starting from an aminopyrazole (e.g., N-methyl-3-aminopyrazole), selective halogenation at the pyrazole ring (position 4 or 5 depending on substitution pattern) is performed using bromine or iodine in aqueous medium to yield 4-halogen-1-methyl-1H-pyrazole-3-amine derivatives.

  • Diazotization: The halogenated aminopyrazole is then subjected to diazotization by treatment with sodium nitrite in acidic aqueous solution at low temperatures (-5 to 5 °C) to form the corresponding diazonium salt.

  • Difluoromethyl Coupling: The diazonium salt reacts with potassium difluoromethyl trifluoroborate in the presence of a copper(I) oxide catalyst under nitrogen atmosphere, typically in acetonitrile solvent, to afford 4-halogen-3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives with high yield and purity (up to ~88%) and minimal isomer formation.

  • Carboxylation: The halogenated difluoromethyl pyrazole undergoes a Grignard exchange reaction using isopropyl magnesium chloride, followed by carbonation with carbon dioxide, quenching, and recrystallization to yield the pyrazole carboxylic acid intermediate.

This method is noted for its operational simplicity, high yield (~64% overall for three steps), and high purity (>99.5%) with avoidance of isomeric impurities, offering good potential for scale-up in industrial applications.

Conversion of Pyrazole Carboxylic Acid to Carboxamide Derivatives

Amide Bond Formation via Peptide Coupling Reagents

The carboxylic acid intermediate (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) is converted to the target carboxamide through amide bond formation using coupling reagents under mild conditions:

  • Reagents and Conditions: The acid is reacted with an amine (such as aniline or substituted anilines, including phenylamine for the phenyl substituent) in the presence of coupling agents like 1-Hydroxybenzotriazole (HOBt) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) in a solvent such as dimethylformamide (DMF).

  • Procedure: The acid and coupling reagents are mixed at low temperature (~5 °C), followed by addition of the amine and a base such as triethylamine. The reaction proceeds at room temperature for 10–12 hours.

  • Workup and Purification: The reaction mixture is quenched with ethyl acetate and washed sequentially with aqueous HCl, water, brine, and sodium bicarbonate solutions. The organic layer is dried and concentrated, and the crude product is purified by silica gel column chromatography.

  • Yields and Characterization: This method typically affords the pyrazole carboxamide derivatives in good to excellent yields (70–90%). The products are characterized by melting point, IR spectroscopy (amide carbonyl and N-H stretches), ^1H NMR (amide proton, pyrazole ring protons, and aromatic protons), and mass spectrometry confirming molecular weight and structure.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
Halogenation Electrophilic substitution N-methyl-3-aminopyrazole + Br2/I2 in water 4-halogen-1-methyl-1H-pyrazole-3-amine Not specified Selective halogenation at pyrazole 4-position
Diazotization and Coupling Diazotization + coupling NaNO2 (acidic), potassium difluoromethyl trifluoroborate, Cu2O, acetonitrile, N2 atmosphere 4-halogen-3-(difluoromethyl)-1-methyl-1H-pyrazole ~88 High purity, avoids isomers
Grignard Exchange and Carboxylation Grignard reaction + carbonation Isopropyl magnesium chloride, CO2, quenching, recrystallization 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ~64 (overall) Suitable for scale-up
Amide Bond Formation Peptide coupling HOBt, EDC.HCl, DMF, amine (e.g., aniline derivatives), TEA 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxamide (target) 70–90 Mild conditions, high yield

Research Findings and Notes on Preparation

  • The use of potassium difluoromethyl trifluoroborate as a difluoromethyl source in the coupling step is advantageous due to its stability and ease of handling compared to other difluoromethylating agents.

  • The Grignard exchange step with isopropyl magnesium chloride is critical for introducing the carboxyl group via carbonation, enabling regioselective functionalization.

  • The amide coupling using HOBt/EDC.HCl is a widely accepted method in medicinal chemistry for forming amide bonds under mild and efficient conditions, preserving sensitive functional groups.

  • Spectroscopic characterization (IR, ^1H NMR, MS) confirms the successful synthesis and purity of the final carboxamide compounds.

  • The described synthetic routes avoid formation of isomeric impurities common in traditional methods, improving product quality and yield.

  • These methods have been successfully applied to synthesize a variety of pyrazole carboxamide derivatives with diverse amine substituents, including phenyl groups, demonstrating versatility and robustness of the approach.

Q & A

Q. What are the optimal synthetic routes for 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxamide, considering substituent positioning and difluoromethyl group introduction?

Methodological Answer: The synthesis typically involves a multi-step process starting with the condensation of phenylhydrazine with β-keto esters or ketones to form the pyrazole core. Introducing the difluoromethyl group requires fluorination agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. A key challenge is regioselectivity in substituent placement; microwave-assisted synthesis or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can improve yield and specificity . For carboxamide formation, coupling reagents like EDC/HOBt or CDI are recommended to minimize side reactions .

Q. How can researchers resolve contradictions in NMR and mass spectrometry data during structural confirmation?

Methodological Answer: Contradictions often arise from residual solvents, tautomerism, or isotopic patterns. For NMR:

  • Use deuterated solvents (e.g., DMSO-d6) and optimize acquisition parameters (e.g., relaxation delays, 13C DEPT for carboxamide confirmation).
  • Compare experimental 1H/13C^1H/^{13}C shifts with computational predictions (DFT/B3LYP/6-31G* level) .
    For mass spectrometry:
  • High-resolution MS (HRMS) with ESI+ or MALDI-TOF can distinguish between isotopic clusters (e.g., 35Cl/37Cl^{35}Cl/^{37}Cl) and fragmentation patterns .

Q. What strategies are effective in improving the aqueous solubility of this compound for in vitro assays?

Methodological Answer:

  • Co-solvent systems: Use DMSO/PEG-400 or cyclodextrin inclusion complexes to enhance solubility without destabilizing the compound .
  • pH adjustment: The carboxamide group can be ionized at physiological pH (pKa ~3-4), but stability studies (HPLC) are required to confirm no hydrolysis occurs .
  • Prodrug derivatization: Introduce phosphate or glycoside moieties at the pyrazole N1 position for transient solubility enhancement .

Advanced Research Questions

Q. How does molecular docking explain the interaction between this compound and its target enzyme?

Methodological Answer:

  • Structural preparation: Use X-ray crystallography data (e.g., monoclinic P21/n space group parameters from related pyrazole carboxamides ) to model the enzyme’s active site.
  • Docking protocols: Employ AutoDock Vina or Schrödinger Glide with flexible ligand sampling. Key interactions include:
    • Hydrogen bonding between the carboxamide and catalytic residues (e.g., Asp/Glu).
    • Hydrophobic interactions of the difluoromethyl group with nonpolar pockets .
  • Validation: Compare docking scores (ΔG) with experimental IC50 values to refine force field parameters .

Q. What methodologies address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Metabolic stability assays: Use liver microsomes (human/rat) to identify oxidative metabolism hotspots (e.g., CYP3A4-mediated degradation). Introduce electron-withdrawing groups (e.g., -CF3) to block metabolic sites .
  • Pharmacokinetic (PK) modeling: Apply compartmental models to assess bioavailability and tissue penetration. Lipophilicity (logP) adjustments via fluorination can enhance blood-brain barrier permeability .
  • In vivo imaging: Radiolabel the compound with 18F^{18}F for PET tracking to correlate tissue distribution with efficacy .

Q. How do electronic effects of difluoromethyl and phenyl groups influence bioactivity?

Methodological Answer:

  • DFT calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of -CF2H. The difluoromethyl group increases electrophilicity, enhancing covalent binding to nucleophilic residues (e.g., cysteine thiols) .
  • QSAR studies: Correlate Hammett σ constants (σmeta for phenyl, σpara for -CF2H) with IC50 values. Substituents at the pyrazole 3-position (phenyl) contribute to steric bulk, while -CF2H modulates electronic density .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxamide

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